Acetamide, N-(5-(4-ethoxy-3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-
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Overview
Description
Acetamide, N-(5-(4-ethoxy-3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)- is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of an acetamide group attached to a thiadiazole ring, which is further substituted with a 4-ethoxy-3,5-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(5-(4-ethoxy-3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)- typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Substitution with the Phenyl Group: The 4-ethoxy-3,5-dimethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions using suitable phenyl derivatives.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the thiadiazole ring, potentially leading to the formation of dihydrothiadiazole derivatives.
Substitution: The phenyl ring can undergo various substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are used under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Halogenated, nitrated, and sulfonated phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(4-Ethoxy-3,5-dimethoxyphenyl)ethanamine: A related compound with similar structural features but different functional groups.
3,5-Dimethoxy-4-ethoxyphenethylamine: Another similar compound with variations in the substitution pattern on the phenyl ring.
Uniqueness
Acetamide, N-(5-(4-ethoxy-3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)- is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
116758-62-4 |
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Molecular Formula |
C14H17N3O4S |
Molecular Weight |
323.37 g/mol |
IUPAC Name |
N-[5-(4-ethoxy-3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C14H17N3O4S/c1-5-21-12-10(19-3)6-9(7-11(12)20-4)13-16-17-14(22-13)15-8(2)18/h6-7H,5H2,1-4H3,(H,15,17,18) |
InChI Key |
PMQLQSBNIJQMIV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1OC)C2=NN=C(S2)NC(=O)C)OC |
Origin of Product |
United States |
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